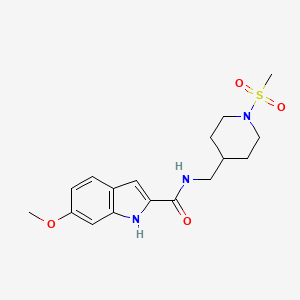
2-(1H-IMIDAZOL-1-YL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)THIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Imidazol-1-yl)thiazole-4-boronic acid pinacol ester” is a type of organoboron compound that serves as a valuable building block in organic synthesis . It’s often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of this compound involves the use of a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Chemical Reactions Analysis
This compound is involved in Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . Additionally, it’s used in a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Applications De Recherche Scientifique
Rapid Synthesis of Amino-imidazopyridines
- Application : The compound is used in the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines, demonstrating its utility as a versatile building block for diverse compound libraries. This process involves microwave-assisted one-pot cyclization and Suzuki coupling reactions (Dimauro & Kennedy, 2007).
Enantioselective Synthesis
- Application : This compound aids in the enantioselective synthesis of boron-substituted quaternary carbons. The process involves Cu-catalyzed boronate conjugate additions to unsaturated carboxylic esters, ketones, or thioesters, highlighting its role in asymmetric synthesis (O’Brien, Lee, & Hoveyda, 2010).
Synthesis of Functionalized Cyclic Alkenylboronates
- Application : In the synthesis of functionalized cyclic 1-alkenylboronates, this compound acts as a reactive diene, demonstrating its efficacy in Diels-Alder reactions (Kamabuchi, Miyaura, & Suzuki, 1993).
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives
- Application : The compound is utilized in synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamides via C-C coupling methodology. These synthesized compounds exhibit significant activities in various biological assays, particularly in urease inhibition (Gull et al., 2016).
Analytical Challenges and Strategies
- Application : The compound's use in synthesis poses unique analytical challenges due to its reactive nature, necessitating unconventional approaches for stability and solubility. This is crucial for purity analysis in the synthesis of complex molecules (Zhong et al., 2012).
Novel Fluorescent Probes
- Application : It is used in the development of fluorescent probes for detecting inflammatory oxidants like peroxynitrite and hypochlorite, demonstrating its potential in biochemical and medical applications (Modrzejewska et al., 2021).
Transesterification/Acylation Reactions
- Application : The compound serves as a catalyst in transesterification between esters and alcohols, underscoring its role in facilitating efficient acylation reactions (Grasa et al., 2002).
Mécanisme D'action
Target of Action
The primary target of 2-(Imidazol-1-yl)thiazole-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura cross-coupling reaction by acting as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this pathway contributes to the formation of chemically differentiated fragments .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . The compound’s susceptibility to hydrolysis is influenced by the pH, with the rate of reaction considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of 2-(Imidazol-1-yl)thiazole-4-boronic acid pinacol ester is influenced by environmental factors such as temperature and pH . The compound is recommended to be stored in an inert atmosphere and under -20°C . The rate of its hydrolysis reaction is considerably accelerated at physiological pH .
Orientations Futures
The use of organoboron compounds like “2-(Imidazol-1-yl)thiazole-4-boronic acid pinacol ester” in Suzuki–Miyaura coupling and other reactions continues to be a significant area of research . Future directions may include the development of new synthesis methods and applications in organic chemistry.
Propriétés
IUPAC Name |
2-imidazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-7-19-10(15-9)16-6-5-14-8-16/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSMGALHAZXZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2976480.png)

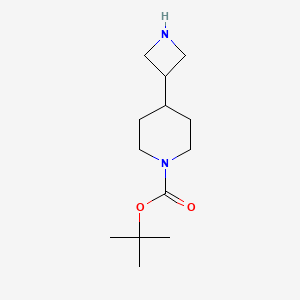
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)
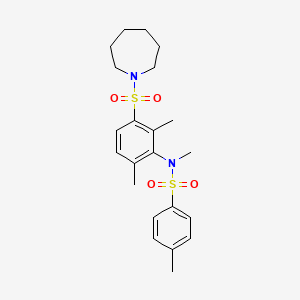
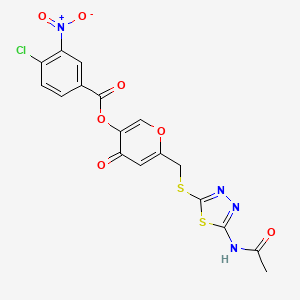
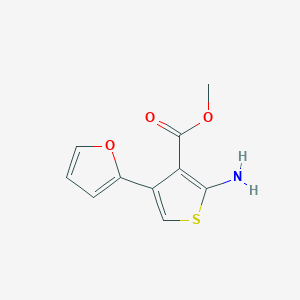
![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)
![1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2976495.png)
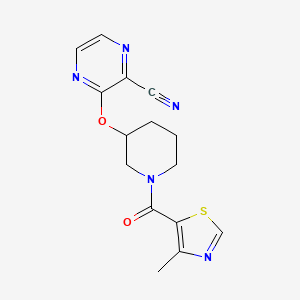

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)

